2-Ethyl-1-hexene

Description

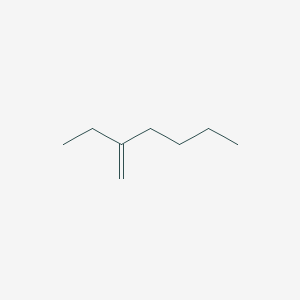

3-Methyleneheptane is an acyclic olefin.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylideneheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVRLCUJHGUXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051769 | |

| Record name | 3-Methyleneheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [AccuStandard MSDS] | |

| Record name | 2-Ethyl-1-hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.7 [mmHg] | |

| Record name | 2-Ethyl-1-hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1632-16-2 | |

| Record name | 2-Ethyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyleneheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYL-1-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 3-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyleneheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLENEHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LQ21Q17WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Ethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆. As a member of the alkene family, its chemical reactivity is primarily dictated by the presence of a carbon-carbon double bond, making it a valuable intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound, tailored for professionals in research and development.

Chemical Structure and Identification

The structural attributes of this compound are fundamental to understanding its chemical behavior. It is an isomer of octene, characterized by a hexyl backbone with an ethyl group and a terminal double bond.

| Identifier | Value |

| IUPAC Name | 2-Ethylhex-1-ene |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 1632-16-2 |

| SMILES String | CCCCC(=C)CC |

| InChI Key | XTVRLCUJHGUXCP-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Density | 0.727 g/cm³ | |

| Boiling Point | 120 °C | |

| Flash Point | 10.4 °C | |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, ether, petroleum, and coal tar solvents.[1] | |

| Vapor Pressure | 19.7 mmHg |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for its different proton environments. The vinyl protons appear most downfield, followed by the allylic protons of the ethyl and butyl groups.

| Proton Type | Chemical Shift (ppm) |

| =CH₂ | ~4.7 |

| -CH₂- (ethyl) | ~2.0 |

| -CH₂- (butyl) | ~1.9 |

| -CH₂- (butyl chain) | ~1.3 |

| -CH₃ (ethyl) | ~1.0 |

| -CH₃ (butyl) | ~0.9 |

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The olefinic carbons show distinct chemical shifts from the aliphatic carbons.

| Carbon Type | Chemical Shift (ppm) |

| C=C H₂ | ~110 |

| C =CH₂ | ~150 |

| -C H₂- (ethyl) | ~29 |

| -C H₂- (butyl chain) | ~23, 32 |

| -C H₃ (ethyl) | ~14 |

| -C H₃ (butyl) | ~14 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

1. Dimerization of 1-Hexene (B165129) using a Zirconocene Catalyst (Adapted from literature)

This method describes the catalytic dimerization of 1-hexene to produce this compound, a reaction known to be facilitated by zirconocene-based catalysts.

-

Materials:

-

Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

-

Methylaluminoxane (B55162) (MAO) solution (e.g., 10 wt% in toluene)

-

1-Hexene, anhydrous

-

Toluene (B28343), anhydrous

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Gas-tight syringes

-

-

Procedure:

-

Under an inert atmosphere of argon or nitrogen, add Cp₂ZrCl₂ to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene to the flask to dissolve the catalyst.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add the methylaluminoxane (MAO) solution to the catalyst solution via a gas-tight syringe while stirring. The molar ratio of Al:Zr is a critical parameter and should be optimized (typically ranging from 100:1 to 1000:1).

-

Allow the mixture to stir at 0 °C for 30 minutes to activate the catalyst.

-

Slowly add anhydrous 1-hexene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the desired reaction time (this may range from a few hours to overnight, and should be monitored by GC).

-

Quench the reaction by the slow addition of a small amount of water or dilute acid (e.g., 1 M HCl).

-

Extract the organic phase with a suitable solvent (e.g., diethyl ether or pentane).

-

Wash the organic phase with water and brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to isolate this compound.

-

2. Dehydration of 2-Ethylhexanol using a Solid Acid Catalyst (Adapted from literature)

This protocol outlines the synthesis of this compound through the acid-catalyzed dehydration of 2-ethylhexanol.

-

Materials:

-

2-Ethylhexanol

-

Amberlyst-15 ion-exchange resin (or another solid acid catalyst)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Set up a distillation apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.

-

To the round-bottom flask, add 2-ethylhexanol and the Amberlyst-15 catalyst (typically 5-10 wt% of the alcohol).

-

Add a magnetic stir bar to the flask.

-

Heat the mixture to a temperature that allows for the distillation of the product and water (the boiling point of this compound is 120 °C).

-

As the reaction proceeds, water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the alkene.

-

The alkene product will co-distill with the water and can be collected from the side arm of the Dean-Stark trap or as the overhead product.

-

Continue the reaction until no more water is collected.

-

Wash the collected organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).

-

Purify the product by fractional distillation.

-

Analytical Methods

1. Gas Chromatography (GC) for Purity Analysis

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Hold at 150 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., hexane (B92381) or pentane).

-

Data Analysis: The purity of this compound can be determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

2. High-Performance Liquid Chromatography (HPLC) Analysis

While less common for volatile hydrocarbons, HPLC can be used for non-volatile contaminants or in specific applications.

-

Instrument: HPLC system with a UV detector.

-

Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for the specific separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: As this compound does not have a strong chromophore, detection can be challenging. A low wavelength (e.g., < 210 nm) may be used, but this can lead to high background noise. This method is more suitable for analyzing mixtures where other components are UV-active.

-

Injection Volume: 10-20 µL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field strength.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Width: Typically a 30° or 45° pulse.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Pulse Program: Typically a proton-decoupled experiment.

-

Chemical Reactivity and Synthetic Applications

The carbon-carbon double bond in this compound is the center of its reactivity, making it susceptible to various addition reactions.

Electrophilic Addition Reactions

The double bond readily undergoes electrophilic addition. For example, the reaction with hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation.

Oxidation Reactions

This compound can be oxidized to form various products depending on the oxidizing agent and reaction conditions. For instance, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) yields an epoxide.

Visualizing Chemical Processes

Synthesis Workflow: Dimerization of 1-Hexene

Caption: Workflow for the synthesis of this compound via catalytic dimerization of 1-hexene.

General Reactivity of this compound

Caption: General reactivity pathways of this compound.

Conclusion

This compound serves as a versatile chemical intermediate with a well-defined structure and predictable reactivity centered around its terminal double bond. The experimental protocols provided herein offer a foundation for its synthesis and analysis in a research setting. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of new materials and pharmaceutical agents.

References

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-1-hexene, a valuable intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound is a colorless, volatile organic compound with the molecular formula C₈H₁₆.[1][2][3][4] It is an alkene, characterized by a carbon-carbon double bond, which is the source of its reactivity.[2] This compound is soluble in many common organic solvents such as alcohol, acetone, and ether, but it is insoluble in water.[1][5]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.

| Physical Property | Value | Units |

| Molecular Weight | 112.21 | g/mol |

| Appearance | Colorless Liquid | - |

| Boiling Point | 117.7 - 120 | °C |

| Melting Point | -103.01 (estimate) | °C |

| Density | 0.721 - 0.73 | g/cm³ |

| Refractive Index | 1.4130 - 1.4160 | - |

| Flash Point | 10 - 24 | °C |

| Vapor Pressure | 19.7 - 20.6 | mmHg at 25°C |

Experimental Protocols for Physical Property Determination

Accurate and reproducible measurement of physical properties is critical for ensuring the quality and consistency of chemical substances. Standardized methods, such as those developed by ASTM International, are widely used in the industry. Below are detailed methodologies for determining the key physical properties of volatile organic compounds like this compound.

Boiling Point Determination (Distillation Range)

The boiling point of this compound is determined using the distillation method, which is applicable to volatile organic liquids.[6]

Standard Method: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.[4][6][7][8][9]

Methodology:

-

A 100 mL sample of the liquid is placed in a distillation flask.

-

The flask is heated, and the vapor is passed through a condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the temperature at which the last of the liquid evaporates.

Density Measurement

The density of liquid hydrocarbons is commonly measured using a digital density meter.[3][10]

Standard Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[3][10][11][12][13][14]

Methodology:

-

A small volume of the liquid sample (approximately 1-2 mL) is injected into an oscillating U-tube.[10][12]

-

The instrument measures the change in the oscillation frequency of the tube caused by the sample.

-

This frequency change is used, in conjunction with calibration data, to determine the density of the sample at a specific temperature.[10]

Refractive Index Measurement

The refractive index, a measure of how light bends as it passes through a substance, is a fundamental property used for identification and quality control.[1][2][15]

Standard Method: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[1][2][5][15]

Methodology:

-

A few drops of the liquid sample are placed on the prism of a refractometer.

-

The instrument is temperature-controlled, typically at 20°C or 25°C.[2]

-

A light source (often a sodium lamp) is directed through the sample.[2]

-

The operator or an automated detector determines the critical angle at which the light is refracted and reads the refractive index from a scale or digital display.[2]

Melting Point (Freezing Point) Determination

For substances that are liquid at room temperature, the term "freezing point" is often used interchangeably with melting point.

Standard Method: ASTM D2386 - Standard Test Method for Freezing Point of Aviation Fuels (adapted for similar hydrocarbons).[16][17][18][19][20]

Methodology:

-

The liquid sample is placed in a tube and cooled in a refrigerated bath while being continuously stirred.[17]

-

The temperature at which the first solid hydrocarbon crystals appear is observed.

-

The sample is then allowed to warm up slowly, and the temperature at which the last crystals disappear is recorded as the freezing point.[17]

Visualizations

The following diagrams illustrate a typical experimental workflow and a logical relationship in the synthesis of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. petrolube.com [petrolube.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. store.astm.org [store.astm.org]

- 17. petrolube.com [petrolube.com]

- 18. Lin-Tech: Freezing Point of Aviation Fuels [lin-tech.ch]

- 19. ASTM D2386 (Freeze Point of Aviation Fuels) – SPL [spllabs.com]

- 20. mastrad.com [mastrad.com]

An In-depth Technical Guide to 2-Ethyl-1-hexene

This document provides a comprehensive technical overview of 2-Ethyl-1-hexene, detailing its chemical properties, analytical methodologies, and structural information. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who may use this compound as a chemical intermediate or starting material.

Core Properties of this compound

This compound is a colorless liquid classified as an alkene and a volatile organic compound.[1] It is insoluble in water but soluble in common organic solvents such as alcohol, ether, and acetone.[1][2] Its primary applications are in the organic synthesis of various commercial products, including flavors, perfumes, medicines, dyes, and resins.[1][2] The reactivity of its carbon-carbon double bond makes it a versatile intermediate for reactions like hydroformylation, polymerization, oxidation, and dimerization.[3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Identifier | Value | Citations |

| Molecular Formula | C₈H₁₆ | [1][4][5] |

| Molecular Weight | 112.21 g/mol | [1][3] |

| CAS Number | 1632-16-2 | [1][4][6] |

| Density | 0.73 g/cm³ | [2] |

| Boiling Point | 120°C | [2] |

| Flash Point | 10.4°C (24°C also reported) | [2] |

| Synonyms | 3-Methylideneheptane, 2-Ethylhex-1-ene | [6] |

Experimental Protocols

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A key experimental method for the analysis of this compound is reverse-phase HPLC.[6] This technique is suitable for purity assessment, quantitative analysis, and preparative separation for isolating impurities.[6]

Objective: To separate and analyze this compound from a sample mixture.

Methodology:

-

Chromatographic Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[6] For faster UPLC applications, columns with smaller 3 µm particles are available.[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier.[6]

-

Mode: Reverse Phase (RP).[6]

-

Application: The method is scalable and can be adapted for preparative separations to isolate impurities. It is also suitable for pharmacokinetic studies.[6]

Visualized Logical Relationships

The following diagrams illustrate the structural composition and the derivation of this compound's molecular weight from its molecular formula.

References

Technical Guide: 2-Ethyl-1-hexene (CAS 1632-16-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-hexene, identified by CAS number 1632-16-2, is an unsaturated aliphatic hydrocarbon.[1][2] Also known by synonyms such as 3-methyleneheptane and 2-ethylhex-1-ene, this compound is a colorless liquid at room temperature.[3] Its structure features a hexene backbone with an ethyl group at the second carbon position, resulting in a terminal double bond. This structural characteristic makes it a reactive and versatile intermediate in organic synthesis.[4] While primarily utilized in the chemical industry for the synthesis of various organic compounds, its properties and potential biological interactions are of interest to researchers in toxicology and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and the current understanding of the biological context of this compound.

Chemical and Physical Properties

This compound is a volatile organic compound with a molecular formula of C8H16 and a molecular weight of 112.21 g/mol .[5][6] It is a flammable liquid and is soluble in many organic solvents but not in water.[5] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1632-16-2 | [6] |

| Molecular Formula | C8H16 | [6] |

| Molecular Weight | 112.21 g/mol | [6] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 120-121 °C | [5] |

| Melting Point | -93 °C | [5] |

| Density | 0.727 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.414 at 20 °C | [5] |

| Flash Point | 10 °C | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [5] |

Synthesis and Industrial Applications

This compound is primarily synthesized through two main industrial routes: the dimerization of 1-butene (B85601) and the dehydration of 2-ethylhexanol. The choice of synthesis route often depends on the availability of starting materials and desired purity.

A general workflow for the synthesis of this compound is depicted in the following diagram:

References

- 1. Hydrocarbons, Aliphatic Unsaturated | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Hydrocarbons, Aliphatic Unsaturated [iloencyclopaedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1632-16-2 | Benchchem [benchchem.com]

- 5. This compound | 1632-16-2 [chemicalbook.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Analysis of 2-Ethyl-1-hexene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-1-hexene (CAS No. 1632-16-2), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the identification, characterization, and quality control of this compound in research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and Mass Spectrometry data for this compound. The quantitative data are summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were acquired to elucidate its proton and carbon framework.

¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.69 | s | 2H | =CH₂ (a) |

| 2.01 | q | 2H | -CH₂- (b) |

| 1.96 | t | 2H | =C-CH₂- (c) |

| 1.37-1.26 | m | 4H | -CH₂-CH₂- (d, e) |

| 1.02 | t | 3H | -CH₃ (f) |

| 0.88 | t | 3H | -CH₃ (g) |

¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.09 | =C< (h) |

| 105.70 | =CH₂ (i) |

| 38.64 | =C-CH₂- (j) |

| 31.84 | -CH₂- (k) |

| 29.35 | -CH₂- (l) |

| 23.14 | -CH₂- (m) |

| 14.15 | -CH₃ (n) |

| 12.39 | -CH₃ (o) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained from a liquid film.

Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | Medium | =C-H stretch (vinylidene) |

| 2959, 2928, 2872 | Strong | C-H stretch (alkane) |

| 1644 | Medium | C=C stretch (alkene) |

| 1463 | Medium | C-H bend (alkane) |

| 887 | Strong | =C-H bend (vinylidene out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Major Mass Spectral Fragments of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 112 | 15 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 70 | 30 | [C₅H₁₀]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), inside a 5 mm NMR tube. The solution is filtered to remove any particulate matter. The NMR tube is then placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and shimming is performed to optimize the magnetic field homogeneity. The spectra are then acquired, processed (typically via Fourier transformation), and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

For the analysis of a liquid sample such as this compound, a neat (undiluted) spectrum is typically obtained. A single drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is first recorded. Subsequently, the spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹. The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

For a volatile liquid like this compound, the sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. In the ion source, the molecules are typically ionized by electron impact (EI). The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Quantum Chemical Investigations of 2-Ethyl-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-hexene is a branched alpha-olefin that serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity is largely governed by the presence of the terminal double bond, making it a subject of interest for both experimental and theoretical studies. Quantum chemical investigations provide a powerful lens through which to understand the molecular structure, electronic properties, and reactivity of this compound at the atomic level. This technical guide offers an in-depth overview of the quantum chemical approaches used to study this molecule, presenting key data and methodologies for researchers in related fields.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to model and compute the properties of molecules like this compound.[1] These computational tools offer a balance of accuracy and computational cost, making them suitable for examining electronic structure and predicting chemical behavior.[1]

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is fundamental to its physical and chemical properties. Due to the flexibility of its alkyl chain, this compound can exist in multiple conformations. A thorough quantum chemical investigation typically begins with a conformational analysis to identify the most stable conformers. This process involves exploring the potential energy surface by systematically rotating the single bonds within the molecule.

Computational Protocol for Geometry Optimization:

A common methodology for geometry optimization of hydrocarbons like this compound involves the use of Density Functional Theory. A frequently used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-31G(d,p). This level of theory provides a good compromise between accuracy and computational efficiency for molecules of this size. The optimization process seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.

A successful geometry optimization is confirmed by a vibrational frequency analysis, where the absence of imaginary frequencies indicates that the optimized structure is a true local minimum.

Data Presentation: Optimized Geometrical Parameters

While a specific research paper providing a complete set of optimized geometrical parameters for this compound could not be located in the available search results, the following table illustrates the typical format for presenting such data. The values presented here are hypothetical and for illustrative purposes only, based on standard bond lengths and angles for similar alkenes.

| Parameter | Atoms | Value (Å or Degrees) |

| Bond Lengths | C1=C2 | 1.34 |

| C2-C3 | 1.51 | |

| C3-H | 1.10 | |

| C3-C4 | 1.54 | |

| C4-H | 1.10 | |

| C4-C5 | 1.54 | |

| C5-H | 1.10 | |

| C5-C6 | 1.54 | |

| C6-H | 1.10 | |

| C2-C7 | 1.51 | |

| C7-H | 1.10 | |

| C7-C8 | 1.54 | |

| C8-H | 1.10 | |

| Bond Angles | H-C1-H | 117.0 |

| H-C1-C2 | 121.5 | |

| C1=C2-C3 | 122.0 | |

| C1=C2-C7 | 122.0 | |

| C3-C2-C7 | 116.0 | |

| Dihedral Angles | H-C1-C2-C3 | 0.0 |

| C1=C2-C3-C4 | 120.0 | |

| C1=C2-C7-C8 | 120.0 |

Note: These values are illustrative and not from a specific cited quantum chemical study.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and overall structure of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

Computational Protocol for Vibrational Frequency Analysis:

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)). This calculation computes the second derivatives of the energy with respect to the atomic coordinates, which are then used to determine the vibrational modes and their frequencies. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a local minimum on the potential energy surface.

Data Presentation: Calculated Vibrational Frequencies

A detailed table of calculated vibrational frequencies for this compound from a specific research paper is not available in the search results. The following is an example of how such data would be presented, with hypothetical values and assignments based on characteristic vibrational modes of alkenes and alkanes.

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3080 | High | =C-H stretch (asymmetric) |

| 2960 | High | -C-H stretch (asymmetric) |

| 2870 | Medium | -C-H stretch (symmetric) |

| 1645 | Medium | C=C stretch |

| 1460 | Medium | -CH₂- scissor |

| 1380 | Medium | -CH₃ umbrella |

| 910 | High | =CH₂ wag |

Note: These values are illustrative and not from a specific cited quantum chemical study.

Electronic Properties: HOMO-LUMO Analysis

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.[1]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.[1] A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[1] Conversely, a small gap indicates a more reactive molecule.[1] For an alkene like this compound, the HOMO is typically associated with the π-bonding orbital of the carbon-carbon double bond, and the LUMO is the corresponding π*-antibonding orbital.[1]

Computational Protocol for Electronic Property Analysis:

The energies of the HOMO and LUMO are obtained from the output of the quantum chemical calculation after geometry optimization. These values are typically reported in electron volts (eV) or Hartrees.

Data Presentation: Frontier Molecular Orbital Energies

Specific calculated HOMO and LUMO energies for this compound were not found in the provided search results. The table below is a template for presenting such data.

| Property | Value (eV) |

| HOMO Energy | Illustrative Value |

| LUMO Energy | Illustrative Value |

| HOMO-LUMO Gap | Illustrative Value |

Note: These values are illustrative and not from a specific cited quantum chemical study.

Visualizations

Logical Workflow for Quantum Chemical Investigation

The following diagram illustrates a typical workflow for a quantum chemical investigation of a molecule like this compound.

Caption: Workflow for a typical quantum chemical investigation.

Conclusion

Quantum chemical investigations provide invaluable insights into the fundamental properties of this compound. Through methods like Density Functional Theory, researchers can obtain detailed information about its molecular structure, vibrational spectra, and electronic properties. This knowledge is crucial for understanding its reactivity and for the rational design of new synthetic routes and applications. While specific comprehensive studies with detailed quantitative data on this compound were not identified in the literature search, this guide outlines the standard theoretical protocols and data presentation formats that are central to such an investigation. Further dedicated computational studies would be beneficial to populate the illustrative tables with concrete data, providing a more complete picture for the scientific community.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Ethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core reaction mechanisms involving 2-ethyl-1-hexene. As a valuable chemical intermediate, its reactivity is primarily centered around its terminal double bond, making it susceptible to a variety of transformations including electrophilic additions, oxidation, and catalytic processes.[1] This guide details the primary synthesis routes and key reaction pathways, presenting quantitative data in structured tables, outlining experimental protocols, and illustrating mechanisms and workflows with detailed diagrams.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main pathways: the acid-catalyzed dehydration of 2-ethylhexanol and the dimerization of smaller olefins like 1-hexene (B165129).

-

Acid-Catalyzed Dehydration of 2-Ethylhexanol: This is a common laboratory and industrial method where a water molecule is eliminated from the precursor alcohol, 2-ethylhexanol, to form the alkene.[1] Strong acids or solid acid catalysts are employed to facilitate this reaction, which typically operates at elevated temperatures.[1]

-

Acid-Catalyzed Dimerization of 1-Hexene: Another significant route involves the dimerization of 1-hexene using heterogeneous solid acid catalysts.[1] This process is optimized to maximize dimer selectivity and minimize side reactions such as isomerization.[1]

Quantitative Data for Synthesis

| Reaction Pathway | Catalyst | Temperature (°C) | Key Observations | Reference |

| Dehydration | Strong acids (e.g., H₂SO₄) | 160–200 | Common laboratory and industrial method. | [1] |

| Dehydration | Amberlyst-15 (ion-exchange resin) | 160–200 | Effective solid acid catalyst. Can lead to isomeric octene byproducts via carbocation rearrangements. | [1] |

| Dimerization | Amberlyst-15, Nafion | Elevated | Effective for dimerizing 1-hexene. Catalyst hydration affects activity. | [1][2] |

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Ethylhexanol

-

Catalyst Preparation: If using a solid acid catalyst like Amberlyst-15, ensure it is properly activated and dried according to the manufacturer's specifications.

-

Reactor Setup: Charge a round-bottom flask, equipped with a distillation head and a condenser, with 2-ethylhexanol and the acid catalyst (e.g., a catalytic amount of sulfuric acid or a specified weight percentage of Amberlyst-15).

-

Reaction: Heat the mixture to the target temperature range (160–200°C) with constant stirring.[1] The water produced during the reaction, along with the this compound product, will distill off.

-

Product Collection: Collect the distillate, which will consist of an aqueous layer and an organic layer (the product).

-

Purification: Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a water wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Final Distillation: Purify the crude this compound by fractional distillation to separate it from any unreacted alcohol and isomeric byproducts.

Key Reaction Mechanisms

The reactivity of the C=C double bond in this compound allows for a wide range of chemical transformations.

A. Acid-Catalyzed Dimerization and Isomerization

When this compound is treated with strongly acidic heterogeneous catalysts, it can undergo dimerization to form a complex mixture of C16 hydrocarbons.[2] Concurrently, isomerization to more stable internal alkenes, such as 3-methyl-2-heptene (B1599018) and 3-methyl-3-heptene, can occur, particularly with catalysts like Montmorillonite K-10 and sulfated zirconia.[2] Cation exchange resins like Amberlyst-15 and Nafion are effective for promoting dimerization at elevated temperatures.[2]

| Catalyst | Temperature (°C) | Predominant Reaction | Yield | Reference |

| Montmorillonite K-10 | Up to 116 | Isomerization | Inactive for dimerization | [2] |

| Sulfated Zirconia | Up to 116 | Isomerization | Inactive for dimerization | [2] |

| Amberlyst-15, Nafion | Elevated | Dimerization | Up to 90% (after hydrogenation) | [2] |

-

Catalyst Activation: Dry the acidic resin catalyst (e.g., Amberlyst-15) under vacuum at an elevated temperature to remove absorbed water, as hydration level strongly affects the reaction rate.[2]

-

Reactor Setup: In a high-pressure batch reactor, add the activated catalyst and this compound.

-

Reaction Conditions: Seal the reactor, purge with an inert gas (e.g., nitrogen), and heat to the desired temperature while stirring vigorously to ensure good contact between the liquid and the solid catalyst.

-

Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC) to determine the conversion of the reactant and the distribution of products (dimers and isomers).

-

Work-up: After the reaction, cool the reactor, filter to remove the catalyst, and analyze the resulting liquid product mixture. For fuel applications, the dimer mixture can be subsequently hydrogenated over a PtO₂ catalyst.[2]

B. Hydroformylation (Oxo Process)

Hydroformylation is a major industrial process that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[3] The reaction requires synthesis gas (a mixture of CO and H₂) and a transition metal catalyst, typically based on rhodium or cobalt.[3][4] For this compound, this reaction would yield a mixture of linear (2-ethylheptanal) and branched aldehydes. Precise control over reaction conditions is necessary to favor the desired isomer.[5]

| Catalyst Type | Active Metal | Temperature (°C) | Pressure (atm) | Key Features | Reference |

| Homogeneous | Rhodium (Rh) | 40–200 | 10–100 | High activity, often used with phosphine (B1218219) ligands to control selectivity. | [3][5] |

| Homogeneous | Cobalt (Co) | 40–200 | 10–100 | Less active than Rh, often requires harsher conditions. | [3][5] |

-

Catalyst Precursor: The catalyst is typically formed in situ. For a rhodium-based system, a precursor like Rh(acac)(CO)₂ might be used along with a phosphine or phosphite (B83602) ligand.[6]

-

Reactor Setup: The reaction is performed in a high-pressure autoclave equipped with a stirrer, gas inlet, and temperature control. The alkene substrate and solvent are charged into the reactor.

-

Reaction: The reactor is sealed, purged, and then pressurized with a specific ratio of carbon monoxide and hydrogen (syngas). The mixture is heated to the target temperature (e.g., 40-200°C) to initiate the reaction.[3]

-

Monitoring: The reaction progress is monitored by the pressure drop due to gas consumption. In-situ analytical techniques like IR spectroscopy can be used to observe catalyst intermediates and product formation.[6]

-

Product Isolation: After the reaction is complete, the reactor is cooled and depressurized. The product aldehyde is separated from the catalyst (which can be challenging in homogeneous catalysis) and purified, often by distillation.

C. Catalytic Hydrogenation

Hydrogenation is the addition of hydrogen (H₂) across the double bond, converting the alkene into a saturated alkane.[7] For this compound, this reaction yields 3-methylheptane. The process requires a heterogeneous metal catalyst, such as palladium, platinum, or nickel, which facilitates the cleavage of the H-H bond and its addition to the alkene on the catalyst surface.[7][8] The reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond.[7]

| Catalyst | Support | Temperature (°C) | Pressure | Application Example | Reference |

| Nickel (Ni) | - | ~150 | Atmospheric/Elevated | General alkene hydrogenation, margarine production. | [9] |

| Palladium (Pd) | Carbon (Pd-C) | Ambient | Atmospheric/Elevated | Common laboratory catalyst. | [7][8] |

| Platinum (Pt) | PtO₂ (Adams' catalyst) | Ambient | Atmospheric/Elevated | Highly active laboratory catalyst. | [7] |

-

Reactor Setup: In a flask or a specialized hydrogenation apparatus (e.g., a Parr shaker), dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% Pd-C) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the apparatus, evacuate the air, and introduce hydrogen gas, typically to a pressure of 1-4 atmospheres.

-

Reaction: Agitate the mixture vigorously to ensure the catalyst remains suspended and to facilitate gas-liquid mass transfer. The reaction is typically exothermic. Monitor the reaction by observing hydrogen uptake.

-

Work-up: Once hydrogen uptake ceases, vent the excess hydrogen and purge the system with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. The solvent can then be removed by rotary evaporation to yield the product, 3-methylheptane.

D. Epoxidation

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide (or oxirane).[10] This is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[11][12] The reaction is stereospecific and proceeds via a concerted mechanism where the new C-O bonds are formed simultaneously as the O-O bond in the peroxyacid breaks.[11][12]

| Reagent | Solvent | Temperature | Key Features | Reference |

| m-CPBA | CH₂Cl₂, CHCl₃ | 0°C to ambient | Commonly used, stable solid peroxyacid. | [10][11] |

| Peroxyacetic acid | Acetic acid, CH₂Cl₂ | 0°C to ambient | Often prepared in situ. | [11] |

-

Setup: Dissolve this compound in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (typically 1.0-1.2 equivalents) in the same solvent. Add this solution dropwise to the cold alkene solution. The peroxyacid is often not fully pure, so its effective concentration should be considered.

-

Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.

-

Quenching: Once the reaction is complete, quench any remaining peroxyacid by adding a reducing agent, such as a 10% aqueous solution of sodium sulfite.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove the meta-chlorobenzoic acid byproduct) and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude epoxide can be purified by column chromatography if necessary.

References

- 1. This compound | 1632-16-2 | Benchchem [benchchem.com]

- 2. Synthesis of renewable jet and diesel fuels from this compound - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 3. Hydroformylation - Wikipedia [en.wikipedia.org]

- 4. ethz.ch [ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hydrogenation Catalysts for Ethylene Producers | Shell Global [shell.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Use of 2-Ethyl-1-hexene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-ethyl-1-hexene, a versatile C8 olefin. Due to its terminal double bond, this compound serves as a valuable precursor in a variety of organic transformations, leading to the formation of aldehydes, ketones, epoxides, and polymers. This document outlines key applications and provides detailed experimental protocols for its use in significant synthetic reactions.

Overview of this compound

This compound is a colorless liquid and a useful intermediate in the synthesis of a diverse range of chemical products.[1] Its reactivity is primarily centered around the terminal carbon-carbon double bond, which is amenable to various addition and oxidation reactions.[1] This alkene is employed in the production of valuable chemicals such as alcohols, aldehydes, ethers, and esters, which find applications in the fragrance, flavor, and pharmaceutical industries.[1] Furthermore, it is utilized in the manufacturing of synthetic lubricants and as a comonomer in polymerization processes.[1]

Key Synthetic Applications and Protocols

The following sections detail key organic synthesis applications of this compound, complete with experimental protocols and quantitative data where available.

Hydroformylation: Synthesis of 2-Ethylhexanal

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes. For terminal olefins like this compound, this reaction can be catalyzed by transition metal complexes, most notably those of rhodium and cobalt, to produce 2-ethylhexanal, a precursor to the widely used plasticizer alcohol, 2-ethylhexanol.[2][3]

Reaction Scheme:

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is a general representation of a laboratory-scale hydroformylation reaction.

Materials:

-

This compound

-

Rhodium catalyst precursor (e.g., Rh(acac)(CO)2)

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) - TPP)

-

Solvent (e.g., Toluene)

-

Syngas (a mixture of CO and H2)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

Procedure:

-

In a glovebox, charge the autoclave with the rhodium catalyst precursor and the phosphine ligand in a suitable solvent like toluene. The Rh:ligand ratio is crucial for selectivity and should be optimized.

-

Add this compound to the reactor.

-

Seal the reactor and purge it several times with nitrogen, followed by syngas.

-

Pressurize the reactor with syngas to the desired pressure (e.g., 15-20 bar).[4]

-

Heat the reactor to the reaction temperature (e.g., 80-100 °C) with vigorous stirring.[4]

-

Maintain the pressure by feeding syngas as it is consumed. Monitor the reaction progress by gas uptake.

-

After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess gas.

-

The product, 2-ethylhexanal, can be isolated and purified by distillation.

Quantitative Data:

| Catalyst System | Temperature (°C) | Pressure (bar) | Solvent | n:iso Selectivity | Yield (%) | Reference |

| Rh/TPP | 80-120 | 10-20 | Toluene | High for linear aldehyde | >95 | [2][4] |

| Co2(CO)8 | 140-180 | 200-300 | Heptane | Lower than Rh | ~80 | [2] |

Note: 'n:iso' refers to the ratio of the linear (n) to the branched (iso) aldehyde product. For this compound, the primary product is the linear aldehyde, 2-ethylhexanal.

Process Flow Diagram for Hydroformylation

Caption: Workflow for the rhodium-catalyzed hydroformylation of this compound.

Wacker-Tsuji Oxidation: Synthesis of 3-Methyl-2-heptanone

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts terminal alkenes into methyl ketones.[5][6] This reaction provides a powerful method for the selective oxidation of the terminal double bond in the presence of other functional groups.[7] For this compound, this reaction yields 3-methyl-2-heptanone.

Reaction Scheme:

Experimental Protocol: Wacker-Tsuji Oxidation

This protocol is based on the general Tsuji-Wacker conditions.[5]

Materials:

-

This compound

-

Palladium(II) chloride (PdCl2)

-

Copper(I) chloride (CuCl)

-

Dimethylformamide (DMF)

-

Water

-

Oxygen (balloon or atmosphere)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

To a round-bottom flask, add PdCl2 (e.g., 0.1 eq) and CuCl (e.g., 1.0 eq) in a mixture of DMF and water (e.g., 7:1 v/v).

-

Stir the mixture under an oxygen atmosphere (a balloon is sufficient for lab scale) for about 30 minutes to allow for the oxidation of Cu(I) to Cu(II).

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within several hours to a day.

-

Upon completion, quench the reaction with dilute HCl.

-

Extract the product with an organic solvent (e.g., diethyl ether or hexane).

-

Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4.

-

Remove the solvent under reduced pressure and purify the resulting 3-methyl-2-heptanone by distillation or column chromatography.

Quantitative Data:

| Catalyst System | Co-oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl2 (10 mol%) | CuCl | DMF/H2O | Room Temp | Moderate to High | [5] |

Mechanism of Wacker-Tsuji Oxidation

Caption: Catalytic cycle of the Wacker-Tsuji oxidation.

Epoxidation: Synthesis of 2-Ethyl-1,2-epoxyhexane

Epoxidation of alkenes is a fundamental transformation that introduces a three-membered cyclic ether (epoxide) into a molecule. Epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles. This compound can be readily epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[8]

Reaction Scheme:

Experimental Protocol: Epoxidation with m-CPBA

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolve this compound in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (typically 1.1-1.5 equivalents) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxy acid.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove m-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude 2-ethyl-1,2-epoxyhexane can be purified by distillation under reduced pressure.

Quantitative Data:

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| m-CPBA | CH2Cl2 | 0 to RT | 2-4 | >90 | General Procedure[8] |

Epoxidation Reaction Pathway

Caption: Concerted mechanism for the epoxidation of this compound with m-CPBA.

Olefin Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal carbene complexes, such as Grubbs catalysts.[9] Cross-metathesis of this compound with another olefin can lead to the formation of new, valuable alkenes. The self-metathesis of this compound would result in the formation of ethylene (B1197577) and 5,6-diethyl-5-decene.

Reaction Scheme (Self-Metathesis):

Experimental Protocol: Olefin Metathesis

This protocol describes a general procedure for a cross-metathesis reaction.

Materials:

-

This compound

-

Cross-metathesis partner (another olefin)

-

Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation catalyst)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Schlenk flask and standard Schlenk line techniques

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the Grubbs catalyst (typically 1-5 mol%) in the chosen solvent in a Schlenk flask.

-

Add the olefin partner to the flask.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by GC analysis of aliquots.

-

To drive the reaction to completion, especially in self-metathesis, the volatile ethylene byproduct can be removed by applying a vacuum or by bubbling an inert gas through the solution.[10]

-

Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

-

Remove the solvent under reduced pressure. The product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

The yield and product distribution in metathesis reactions are highly dependent on the specific substrates and catalyst used.

Olefin Metathesis Catalytic Cycle

Caption: Catalytic cycle for the self-metathesis of this compound.

Cationic Polymerization

This compound, being an alkene with electron-donating alkyl groups, can undergo cationic polymerization initiated by strong acids or Lewis acids.[11] This process leads to the formation of poly(this compound), a polymer with a saturated hydrocarbon backbone and pendant ethyl and butyl groups.

Reaction Scheme:

Experimental Protocol: Cationic Polymerization

Materials:

-

This compound (monomer), freshly distilled

-

Initiator (e.g., a strong protic acid like triflic acid, or a Lewis acid like BF3·OEt2 with a proton source)

-

Anhydrous, non-polar solvent (e.g., dichloromethane or hexane)

-

Dry glassware and inert atmosphere conditions (glovebox or Schlenk line)

Procedure:

-

Under an inert atmosphere, add the dry solvent to a cooled reaction flask (e.g., -78 °C in a dry ice/acetone bath).

-

Add the purified this compound monomer to the solvent.

-

Initiate the polymerization by adding the initiator solution dropwise to the stirred monomer solution.

-

The polymerization is often rapid. After the desired reaction time, terminate the polymerization by adding a quenching agent, such as methanol (B129727) or ammonia (B1221849) in methanol.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Quantitative Data:

The molecular weight and polydispersity of the resulting polymer are highly dependent on the initiator, solvent, temperature, and monomer concentration.

Logical Steps in Cationic Polymerization

Caption: Key stages in the cationic polymerization of this compound.

Safety Information

This compound is a flammable liquid and vapor. It may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable building block in organic synthesis. The protocols and data presented in these application notes demonstrate its utility in a range of important transformations, providing a foundation for its application in research, development, and industrial processes. The reactivity of its terminal double bond allows for the synthesis of a variety of functionalized molecules and polymers, making it a key intermediate for chemists in both academic and industrial settings.

References

- 1. ChemicalDesk.Com: Wacker Oxidation (Palladium-catalysed oxidation of alkenes) [allchemist.blogspot.com]

- 2. technology.matthey.com [technology.matthey.com]

- 3. US4684750A - Process for the production of 2-ethyl-hexanol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 8. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. React App [pmc.umicore.com]

- 11. Cationic polymerization - Wikipedia [en.wikipedia.org]

Polymerization Techniques Involving 2-Ethyl-1-hexene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-hexene is a mono-olefin that presents unique challenges and opportunities in polymerization. As a 1,1-disubstituted alkene, its reactivity is significantly influenced by steric hindrance around the double bond. This document provides an overview of the primary polymerization techniques and their applicability to this compound, offering theoretical insights and generalized protocols. While extensive research has been conducted on its isomer, 1-hexene, literature specifically detailing the high-molecular-weight polymerization of this compound is limited. Often, oligomerization into dimers and trimers is a more common outcome.[1] This document will, therefore, also address the general reactivity of 1,1-disubstituted alkenes to provide a foundational understanding for researchers exploring this monomer.

General Reactivity of this compound

The structure of this compound, with two alkyl substituents on one carbon of the double bond, sterically hinders the approach of initiators and propagating chain ends. This steric hindrance is a critical factor in its polymerization behavior across different mechanisms.

Cationic Polymerization

Cationic polymerization is a viable method for polymerizing alkenes with electron-donating groups that can stabilize the resulting carbocation intermediate.[2][3] The alkyl groups in this compound are weakly electron-donating, which could facilitate the formation of a stable tertiary carbocation upon initiation.

Application Notes

Cationic polymerization of this compound is expected to proceed through the formation of a tertiary carbocation, which is relatively stable. This method holds promise for achieving polymerization where other techniques might fail due to the monomer's structure. The choice of initiator and solvent is crucial to control the polymerization and minimize side reactions like chain transfer and termination.[2]

Experimental Protocol: Generalized Cationic Polymerization

Materials:

-

This compound (monomer), freshly distilled

-

Inert solvent (e.g., dichloromethane, hexane), dried

-

Initiator system (e.g., a Lewis acid like BF₃ or AlCl₃ with a protic co-initiator like H₂O)

-

Dry nitrogen or argon source

-

Quenching agent (e.g., methanol)

Procedure:

-

All glassware should be rigorously dried in an oven and cooled under a stream of inert gas.

-

The monomer and solvent are charged into the reaction vessel under an inert atmosphere.

-

The reactor is cooled to the desired temperature (typically low temperatures, e.g., -78°C to 0°C, are used to suppress side reactions).

-

The initiator system is prepared separately and added to the rapidly stirring monomer solution to initiate polymerization.

-

The reaction is allowed to proceed for a predetermined time.

-

The polymerization is terminated by the addition of a quenching agent, such as methanol.

-

The resulting polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Signaling Pathway Diagram

Caption: Cationic polymerization of this compound.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are highly effective for the polymerization of 1-alkenes, producing stereoregular polymers.[4][5][6] However, their application to 1,1-disubstituted alkenes like this compound is generally less effective due to the increased steric hindrance at the double bond, which can inhibit the coordination and insertion of the monomer into the growing polymer chain. Some studies have shown that certain catalysts can lead to the dimerization of this compound.[1]

Application Notes

Direct high-molecular-weight polymerization of this compound using traditional Ziegler-Natta catalysts is challenging. The catalyst system would need to be carefully designed to accommodate the sterically hindered monomer. Researchers may find more success in copolymerizing this compound with less hindered monomers like ethylene.

Experimental Protocol: Generalized Ziegler-Natta Polymerization

Materials:

-

This compound (monomer), purified

-

Transition metal catalyst (e.g., TiCl₄)

-

Co-catalyst (e.g., Triethylaluminium, Al(C₂H₅)₃)

-

Inert solvent (e.g., heptane), dried

-

Dry nitrogen or argon source

-

Terminating agent (e.g., acidified methanol)

Procedure:

-

The polymerization reactor is assembled, dried, and purged with inert gas.

-

The solvent and co-catalyst are introduced into the reactor.

-

The monomer is then added to the reactor.

-

The catalyst is introduced to start the polymerization, and the reaction is maintained at a specific temperature and pressure.

-

After the desired reaction time, the polymerization is stopped by adding the terminating agent.

-

The polymer is then washed, filtered, and dried.

Experimental Workflow Diagram

Caption: Ziegler-Natta polymerization workflow.

Anionic Polymerization

Anionic polymerization is typically effective for monomers with electron-withdrawing groups. Alkenes without such groups, like this compound, are generally not suitable for anionic polymerization. The initiation step, which involves the addition of a nucleophile (anion) to the double bond, is difficult due to the electron-rich nature of the alkene.

Application Notes

Anionic polymerization of this compound is not considered a feasible method. The electron-donating alkyl groups on the double bond would repel the anionic initiator, making initiation highly unfavorable.

Free-Radical Polymerization

Free-radical polymerization is a versatile technique for a wide range of vinyl monomers.[7] However, for 1,1-disubstituted alkenes, steric hindrance can impede chain propagation and favor chain transfer reactions, often leading to low molecular weight polymers or oligomers.

Application Notes

The free-radical polymerization of this compound is expected to be challenging. The bulky substituents on the carbon atom of the double bond would sterically hinder the approach of the growing radical chain, potentially leading to a low rate of propagation and a higher likelihood of chain termination or transfer. High initiator concentrations and elevated temperatures might be necessary to achieve any significant conversion, but this could also lead to the formation of short-chain polymers.

Experimental Protocol: Generalized Free-Radical Polymerization

Materials:

-

This compound (monomer)

-

Free-radical initiator (e.g., benzoyl peroxide, AIBN)

-

Solvent (optional, e.g., toluene, benzene)

-

Inert gas supply

-

Precipitating solvent (e.g., methanol)

Procedure:

-

The monomer and solvent (if used) are placed in a reaction vessel.

-

The solution is deoxygenated by bubbling with an inert gas.

-

The initiator is added to the reaction mixture.

-

The reactor is heated to the decomposition temperature of the initiator to start the polymerization.

-

The reaction is maintained at this temperature for the desired duration.

-

The polymerization is then cooled, and the polymer is isolated by precipitation in a non-solvent.

-

The polymer is collected by filtration and dried.

Logical Relationship Diagram

Caption: Free-radical polymerization of this compound.

Quantitative Data Summary

Due to the limited literature on the polymerization of this compound, a comprehensive table of quantitative data is not feasible. However, for the related monomer 1-hexene , extensive data is available from Ziegler-Natta and metallocene catalysis. The following table presents a summary of typical data for ethylene/1-hexene copolymerization to provide a reference point for researchers.

| Parameter | Catalyst System | Temperature (°C) | 1-Hexene Incorporation (mol%) | Polymer MW (kDa) | PDI | Activity (kg polymer/mol catalyst·h) |

| Ethylene/1-hexene Copolymerization | sMAO-Me₂SB(iPrN,I*)TiCl₂ | 80 | 14.2 | - | - | - |